molecular formula C15H20N2O2 B1400246 tert-butyl N-(4-cyanobenzyl)-N-methylglycinate CAS No. 1246526-88-4

tert-butyl N-(4-cyanobenzyl)-N-methylglycinate

Cat. No. B1400246
Key on ui cas rn: 1246526-88-4
M. Wt: 260.33 g/mol
InChI Key: LVMWRXYMIFCLRM-UHFFFAOYSA-N
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Patent
US08802704B2

Procedure details

A mixture of alpha-bromo-p-tolunitrile (10.0 g, 51 mmol), sarcosine tert-butyl ester hydrochloride (10.2 g, 56 mmol) and potassium carbonate (21.2 g, 153 mmol) in acetone (100 mL) was stirred at 60° C. overnight. Resulting suspension was filtered off and salts were washed with acetone (2×150 mL). The filtrate was concentrated under reduced pressure. The residue was diluted with water (200 mL) and extracted with EtOAc (2×150 mL). The combined organic layers were washed with water (200 mL), dried (MgSO4) and the solvents were removed under reduced pressure to give the title compound as a yellow oil used without further purification (11.7 g, 88%). 1H NMR (DMSO-d6, 300 MHz) δ 7.79 (d, J=8.4 Hz, 2H), 7.51 (d, J=8.4 Hz, 2H), 3.71 (s, 2H), 3.20 (s, 2H), 2.23 (s, 3H), 1.42 (s, 9H). LC/MS (Method B): 260.9 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC[C:3]1[CH:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][CH:4]=1.Cl.[C:12]([O:16][C:17](=[O:21])[CH2:18][NH:19][CH3:20])([CH3:15])([CH3:14])[CH3:13].[C:22](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:20][N:19]([CH3:22])[CH2:18][C:17]([O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:21])=[CH:4][CH:5]=1)#[N:10] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C#N
Name
Quantity
10.2 g
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(CNC)=O
Name
Quantity
21.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting suspension
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
salts were washed with acetone (2×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC=C(CN(CC(=O)OC(C)(C)C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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